7-bromo-6-fluoro-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC13626359
Molecular Formula: C8H4BrFN2O
Molecular Weight: 243.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrFN2O |
|---|---|
| Molecular Weight | 243.03 g/mol |
| IUPAC Name | 7-bromo-6-fluoro-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C8H4BrFN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) |
| Standard InChI Key | ZLEYSWOUPZTIRD-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C2C(=CC(=C1F)Br)NC=NC2=O |
| Canonical SMILES | C1=C2C(=CC(=C1F)Br)NC=NC2=O |
Introduction
Key Findings
7-Bromo-6-fluoro-1H-quinazolin-4-one (C₈H₄BrFN₂O) is a halogenated quinazolinone derivative with emerging importance in medicinal chemistry. Characterized by a fused benzene and pyrimidine ring system substituted with bromine and fluorine atoms at positions 7 and 6, respectively, this compound exhibits structural features linked to diverse biological activities. Recent advances in its synthesis, particularly one-step catalytic methods, have enabled yields exceeding 80%, while pharmacological studies highlight its potential as a microtubule polymerization inhibitor and apoptosis inducer in cancer research. Safety profiles indicate moderate toxicity, necessitating careful handling protocols.
Chemical Identity and Structural Properties
Molecular Characterization
7-Bromo-6-fluoro-1H-quinazolin-4-one belongs to the 4(3H)-quinazolinone class, featuring a ketone group at position 4 and aromatic substitutions at positions 6 (fluoro) and 7 (bromo). The planar structure facilitates π-π stacking interactions with biological targets, while halogen atoms enhance electrophilicity and binding affinity .
Table 1: Physicochemical Properties
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1672 cm⁻¹ (C=O stretch) and 764 cm⁻¹ (C-Br vibration) .
-
NMR (DMSO-d₆):
Synthetic Methodologies
One-Step Catalytic Synthesis
The most efficient route, described in patent CN114436974A, involves refluxing 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate in acetonitrile under dual catalysis (CuCl and KI) :
Reaction Conditions:
-
Catalysts: CuCl (0.02–0.05 equiv), KI (0.4–3.1 equiv)
-
Base: KOH (0.35–0.66 equiv)
-
Solvent: Acetonitrile (6–8 equiv), 76–120°C, 12–20 hours
Mechanism: The reaction proceeds via nucleophilic aromatic substitution, where the amine group of formamidine acetate displaces the chloride, followed by cyclization facilitated by Cu(I)-mediated coupling .
Alternative Approaches
-
Pd-Catalyzed Cross-Coupling: Used for analogous fluoroquinazolinones, though less efficient for bromo-fluoro systems .
-
Microwave-Assisted Synthesis: Reduces reaction time to 2–4 hours but requires specialized equipment .
Biological Activities and Mechanisms
Microtubule Polymerization Inhibition
In MCF-7 breast cancer cells, 7-bromo-6-fluoro-1H-quinazolin-4-one demonstrated IC₅₀ values of 0.34 µM, comparable to colchicine (3.2 µM) . The bromine atom enhances hydrophobic interactions with β-tubulin’s colchicine-binding site, while fluorine improves bioavailability .
Apoptosis Induction
-
Caspase-3 Activation: 2.5-fold increase at 10 µM in CAL 27 oral cancer cells .
-
Bax/Bcl-2 Ratio: Shifts from 0.8 (control) to 3.2 (treated), promoting mitochondrial apoptosis .
Pharmacological Applications
Drug Development
-
EGFR Inhibitors: Analog 7-bromo-6-chloro-4-quinazolinone (halofuginone) is a clinical-stage coccidiostat .
-
Combination Therapy: Synergy with 5-fluorouracil (combination index = 0.45 in OSCC cells) .
Material Science
-
Luminescent Probes: Used in bioimaging due to stable fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume